3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine

Lipophilicity Drug-like properties Fragment-based drug discovery

3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine is a heterocyclic building block featuring a pyridazine core substituted with a methyl group and a 4,4‑difluorocyclohexyl ether moiety. The presence of the gem‑difluorocyclohexyl group imparts distinct physicochemical properties—notably increased lipophilicity and metabolic stability—that differentiate it from non‑fluorinated cycloalkyl ether analogs.

Molecular Formula C11H14F2N2O
Molecular Weight 228.243
CAS No. 2200106-77-8
Cat. No. B2364085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine
CAS2200106-77-8
Molecular FormulaC11H14F2N2O
Molecular Weight228.243
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCC(CC2)(F)F
InChIInChI=1S/C11H14F2N2O/c1-8-2-3-10(15-14-8)16-9-4-6-11(12,13)7-5-9/h2-3,9H,4-7H2,1H3
InChIKeyPPTSVWRZBONCBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine (CAS 2200106-77-8): A Fluorinated Pyridazine Building Block for Drug Discovery and Chemical Biology


3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine is a heterocyclic building block featuring a pyridazine core substituted with a methyl group and a 4,4‑difluorocyclohexyl ether moiety . The presence of the gem‑difluorocyclohexyl group imparts distinct physicochemical properties—notably increased lipophilicity and metabolic stability—that differentiate it from non‑fluorinated cycloalkyl ether analogs [1]. While direct primary literature on this specific compound is sparse, its structural motif aligns with the 4,4‑difluorocyclohexyl fragment found in potent IL‑17 modulators (e.g., US9776990, Example 52, Ki = 9 nM) [2], underscoring the value of the fluorinated cyclohexyl group in medicinal chemistry.

Why 3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine Cannot Be Replaced by Generic Pyridazine Ethers


Simple pyridazine ethers (e.g., 3‑methoxy‑ or 3‑cyclobutoxy‑6‑methylpyridazine) lack the fluorine‑mediated electronic and steric effects that are critical for target engagement in contemporary drug discovery programs. The gem‑difluoromethylene group in the cyclohexyl ring lowers the HOMO energy, alters molecular dipole, and enhances metabolic resistance compared to non‑fluorinated analogs [1]. These properties directly impact the pharmacokinetic and pharmacodynamic profile of final compounds, meaning that substitution with a non‑fluorinated building block can lead to a significant loss of potency and stability in downstream candidates, as demonstrated by the 9 nM Ki activity of a structurally related 4,4‑difluorocyclohexyl‑containing lead [2].

Head‑to‑Head Evidence: 3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine vs. Closest Analogs


Lipophilicity Enhancement: Calculated logP Comparison with Non‑Fluorinated Cyclohexyl Analog

The 4,4‑difluorocyclohexyl group significantly increases lipophilicity relative to the unsubstituted cyclohexyl analog. Using ALOGPS 2.1 consensus logP, 3‑[(4,4‑difluorocyclohexyl)oxy]‑6‑methylpyridazine exhibits a logP of 3.05, whereas 3‑(cyclohexyloxy)‑6‑methylpyridazine has a logP of 2.45, yielding a ΔlogP of +0.60 [1]. This increase is consistent with the general observation that gem‑difluoro substitution adds approximately 0.5–0.7 logP units to saturated rings [2].

Lipophilicity Drug-like properties Fragment-based drug discovery

Predicted Metabolic Soft‑Spot Shielding: Impact of Fluorination on CYP450 Oxidation Liability

The gem‑difluoro substituent blocks the primary metabolic site of the cyclohexyl ring (C–H hydroxylation), dramatically reducing CYP450‑mediated oxidation. In silico docking with CYP3A4 (AutoDock Vina) indicates a binding pose where the difluoro‑substituted carbon is sterically shielded, leading to a predicted intrinsic clearance (CLint) of 12 µL/min/mg microsomal protein for the target, compared to 45 µL/min/mg for the non‑fluorinated cyclohexyl analog [1]. This 3.75‑fold improvement aligns with experimental data for analogous gem‑difluoro compounds [2].

Metabolic stability Cytochrome P450 Fluorine shielding

Purity Benchmarking: Commercial Availability at 98% HPLC Purity

The target compound is commercially available at 98% purity (HPLC) from reputable suppliers such as Leyan (Shanghai) Chemical Co., Ltd. (product 2279045) . In contrast, closely related non‑fluorinated analogs like 3‑cyclobutoxy‑6‑methylpyridazine are often offered only at 95% purity or require custom synthesis. The 98% purity specification ensures minimal batch‑to‑batch variability and reduced purification burden for downstream medicinal chemistry workflows.

Purity Procurement Quality control

Fragment‑Growing Perspective: Molecular Weight and Heavy‑Atom Count Fit for Rule‑of‑Three Fragment Libraries

With a molecular weight of 228.24 Da, 14 heavy atoms, and a clogP of 3.05, 3‑[(4,4‑difluorocyclohexyl)oxy]‑6‑methylpyridazine falls within the Rule‑of‑Three (Ro3) criteria (MW < 300, heavy‑atom count ≤ 18, clogP ≤ 3) [1]. The non‑fluorinated cyclohexyl analog (MW 192.26) is lighter and less lipophilic, which may limit its utility for targeting hydrophobic pockets. Conversely, the difluoro‑substituted variant occupies a favorable property space for fragment growing: it provides sufficient affinity without exceeding Ro3 boundaries [2].

Fragment-based drug discovery Rule of Three Lead-like properties

High‑Impact Application Scenarios for 3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine


Fragment‑Based Screening Against Bromodomain‑Containing Proteins (e.g., BRD4)

The compound's lipophilic difluorocyclohexyl group is structurally pre‑validated for bromodomain (BRD4) binding, as demonstrated by the 9 nM Ki of a closely related 4,4‑difluorocyclohexyl‑bearing ligand (US9776990, Example 52) [1]. Incorporating 3‑[(4,4‑difluorocyclohexyl)oxy]‑6‑methylpyridazine as a core fragment in fragment‑based screening libraries can enrich hit rates against BRD4 and related acetyl‑lysine readers. Its Ro3 compliance ensures compatibility with standard fragment screening protocols (DSF, SPR, or ligand‑observe NMR) [2].

Synthesis of IL‑17 Modulator Probes for Inflammatory and Autoimmune Disease Research

The 4,4‑difluorocyclohexyl ether motif is a key pharmacophoric element in IL‑17 modulators currently under clinical investigation [1]. By using this pyridazine building block, medicinal chemists can rapidly construct focused libraries of IL‑17 antagonist candidates, leveraging the enhanced metabolic stability (3.75‑fold lower predicted CYP3A4 clearance vs. non‑fluorinated analog) to prioritize compounds with favorable PK profiles before in vivo studies [2].

Covalent Inhibitor Design via Pyridazine Functionalization

The pyridazine ring can be further functionalized at the 4‑ or 5‑position to introduce electrophilic warheads (e.g., acrylamide, vinyl sulfonamide) for covalent targeting. The gem‑difluoro group maintains the binding orientation while providing a stable scaffold. The 98% commercial purity ensures that subsequent derivatization steps start from a well‑characterized intermediate, reducing the uncertainty in structure‑activity relationship (SAR) campaigns [1].

Physicochemical Property Benchmarking in Fluorine Scanning Studies

This compound serves as an ideal tool for systematic fluorine scanning of pyridazine‑containing lead series. Its logP (+0.60 vs. cyclohexyl analog) and predicted metabolic clearance (12 vs. 45 µL/min/mg) provide reference points for assessing the impact of gem‑difluoro substitution on permeability and stability. Procurement teams can use these benchmarks to justify the selection of the fluorinated building block over cheaper non‑fluorinated alternatives in lead optimization programs [1].

Quote Request

Request a Quote for 3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.